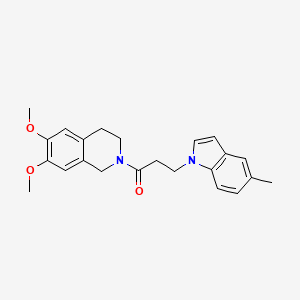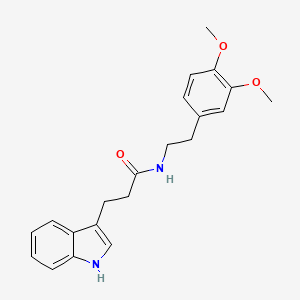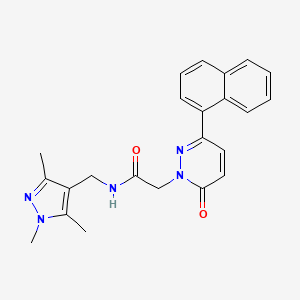![molecular formula C22H25N3O5S B14955320 5-methoxy-1-(2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B14955320.png)
5-methoxy-1-(2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methoxy-1-(2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)-1H-indole is a complex organic compound with a unique structure that includes an indole core, a piperazine ring, and methoxyphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-1-(2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)-1H-indole typically involves multiple steps. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the indole core.
Attachment of Methoxyphenyl Groups: The methoxyphenyl groups can be attached through electrophilic aromatic substitution reactions, using methoxybenzene derivatives and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce sulfides or thiols.
科学的研究の応用
5-methoxy-1-(2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)-1H-indole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Pharmacology: The compound is investigated for its interactions with various biological targets, including receptors and enzymes.
Chemical Biology: It is used as a probe to study biological pathways and mechanisms.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and catalysts.
作用機序
The mechanism of action of 5-methoxy-1-(2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)-1H-indole involves its interaction with specific molecular targets. These targets may include receptors, enzymes, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses.
類似化合物との比較
Similar Compounds
Indole Derivatives: Compounds like 5-methoxyindole and 1-methylindole share the indole core structure.
Piperazine Derivatives: Compounds such as 1-(4-methoxyphenyl)piperazine and 1-(2-methoxyphenyl)piperazine are structurally related due to the presence of the piperazine ring.
Sulfonyl Derivatives: Compounds like 4-methoxybenzenesulfonamide and 4-methoxybenzenesulfonyl chloride share the sulfonyl group.
Uniqueness
The uniqueness of 5-methoxy-1-(2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)-1H-indole lies in its combined structural features, which confer specific chemical and biological properties. Its ability to interact with multiple biological targets and undergo diverse chemical reactions makes it a valuable compound for research and industrial applications.
特性
分子式 |
C22H25N3O5S |
|---|---|
分子量 |
443.5 g/mol |
IUPAC名 |
2-(5-methoxyindol-1-yl)-1-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethanone |
InChI |
InChI=1S/C22H25N3O5S/c1-29-18-3-6-20(7-4-18)31(27,28)25-13-11-23(12-14-25)22(26)16-24-10-9-17-15-19(30-2)5-8-21(17)24/h3-10,15H,11-14,16H2,1-2H3 |
InChIキー |
MIPDRZPCUMMJCT-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CN3C=CC4=C3C=CC(=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-methylpropanamide](/img/structure/B14955245.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-oxo-5-[4-(2-pyridyl)piperazino]pentanamide](/img/structure/B14955248.png)
![(5E)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-(3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14955250.png)


![1-Phenyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14955275.png)
![[5-(4-chlorophenyl)-1H-pyrazol-3-yl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone](/img/structure/B14955282.png)

![(5Z)-2-(4-butoxyphenyl)-5-[3-(prop-2-en-1-yloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14955293.png)
![ethyl 4-{[7-hydroxy-8-[(4-methylpiperazino)methyl]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate](/img/structure/B14955300.png)
![S-benzyl-N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-L-cysteine](/img/structure/B14955318.png)
![methyl N-[(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycinate](/img/structure/B14955323.png)
![N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B14955328.png)
